

Head-to-Head Comparison: (S)-Ceralasertib and Elimusertib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025



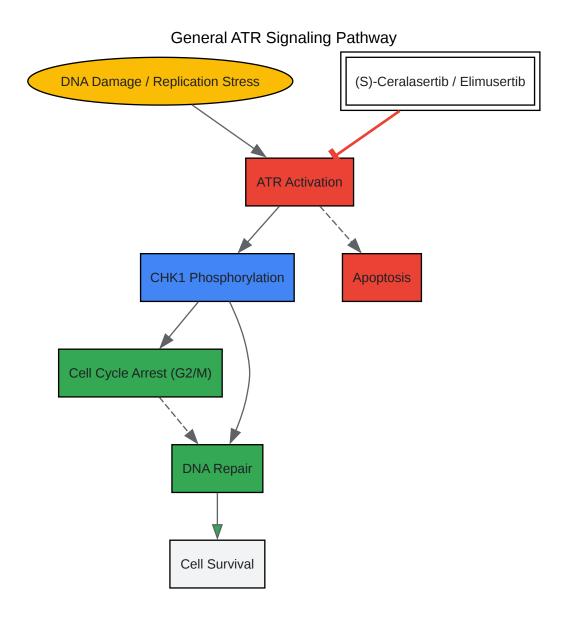
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two leading ATR inhibitors.

In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy to exploit synthetic lethality in tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides a detailed head-to-head comparison of two prominent ATR inhibitors, **(S)-Ceralasertib** (AZD6738) and Elimusertib (BAY-1895344), summarizing their mechanisms of action, preclinical efficacy, and clinical trial data to inform ongoing research and drug development efforts.

Mechanism of Action: Targeting the Guardian of the Genome

Both **(S)-Ceralasertib** and Elimusertib are potent and selective inhibitors of ATR kinase, a crucial apical kinase in the DDR pathway.[1][2] ATR is activated in response to single-strand DNA breaks and replication stress, orchestrating cell cycle checkpoints, DNA repair, and apoptosis.[3][4] By inhibiting ATR, these drugs disrupt these critical cellular processes, leading to the accumulation of DNA damage and ultimately inducing synthetic lethality in cancer cells with underlying DDR defects, such as mutations in ATM.[5][6] The inhibition of ATR by both agents prevents the downstream phosphorylation of CHK1, a key substrate of ATR, thereby abrogating the G2/M cell cycle checkpoint and forcing cells with damaged DNA into mitosis, a process known as mitotic catastrophe.[3]





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Caption: Simplified ATR signaling pathway and the inhibitory action of **(S)-Ceralasertib** and Elimusertib.

Preclinical Efficacy: A Tale of Potency and Selectivity



Both inhibitors have demonstrated robust anti-tumor activity in a wide range of preclinical models, both as monotherapies and in combination with other agents.

In Vitro Activity

Elimusertib is described as a very potent and highly selective ATR inhibitor with an IC50 of 7 nM in a cell-free assay.[2] It has shown potent antiproliferative activity across a broad spectrum of human tumor cell lines, with a median IC50 of 78 nM.[2] In a study on pediatric solid tumors, Elimusertib's IC50 values in 36 cell lines ranged from 2.687 to 395.7 nM.[7]

(S)-Ceralasertib has also demonstrated potent and selective inhibition of ATR.[1] While a direct IC50 comparison from the same study is not readily available, it has shown sensitivity in cells with defects in the ATM pathway and those with high replication stress, such as CCNE1 amplification.[8] A comparative study in lymphoma models suggested that elimusertib exhibited stronger anti-tumor activity than ceralasertib.[9]

| Parameter | (S)-Ceralasertib | Elimusertib | Reference |
|---|-----------------------------------|--------------------------|-----------|
| Target | ATR Kinase | ATR Kinase | [1][2] |
| IC50 (Cell-free) | Not specified in provided results | 7 nM | [2] |
| Median IC50 (Cell lines) | Not specified in provided results | 78 nM (in a broad panel) | [2] |
| IC50 Range (Pediatric solid tumor cell lines) | Not specified in provided results | 2.687 - 395.7 nM | [7] |

Table 1: In Vitro Potency of **(S)-Ceralasertib** and Elimusertib.

In Vivo Efficacy

In vivo studies have corroborated the in vitro findings. Elimusertib has demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of pediatric solid tumors, extending the median progression-free survival (PFS) from 7 to 20 days across different tumor types.[7][10] Notably, in some instances, elimusertib showed stronger anti-tumor effects than standard-of-care chemotherapies.[7][10]



(S)-Ceralasertib has also shown in vivo antitumor activity, with tumor control requiring continuous dosing.[8] It has demonstrated combinatorial efficacy with DNA-damaging agents like carboplatin and irinotecan, as well as with the PARP inhibitor olaparib.[8] In a BRCA2-mutant patient-derived triple-negative breast cancer xenograft model, the combination of ceralasertib and olaparib led to complete tumor regression.[8]

A direct comparative in vivo toxicology study of ceralasertib, elimusertib, and another ATR inhibitor, berzosertib, found that elimusertib was the most potent, while ceralasertib was the least potent among the three.[11]

Clinical Development and Performance

Both **(S)-Ceralasertib** and Elimusertib are under active clinical investigation in various solid tumors, both as monotherapies and in combination regimens.

(S)-Ceralasertib (AZD6738)

(S)-Ceralasertib has been evaluated in multiple Phase I and II clinical trials. As a monotherapy, the recommended phase II dose (RP2D) has been established.[1] The dose-limiting toxicities are primarily hematologic, with thrombocytopenia being the most common.[1]

In combination with other agents, ceralasertib has shown promising activity:

- With Durvalumab (anti-PD-L1): In patients with metastatic melanoma who have failed prior anti-PD-1 therapy, the combination demonstrated an overall response rate (ORR) of 30.0%.
 [12] In advanced gastric cancer, the combination showed an ORR of 22.6%.[13] A Phase II study in advanced/metastatic non-small cell lung cancer (NSCLC) also showed a notable efficacy signal.[14]
- With Olaparib (PARP inhibitor): This combination is being investigated in patients with solid tumors, including those with ATM loss.[3][15]
- With Paclitaxel: In refractory cancers, the combination had an ORR of 22.6%, and in melanoma patients resistant to prior anti-PD1 therapy, the ORR was 33.3%.[16][17]
- With Carboplatin: A phase I study established the RP2D and showed preliminary antitumor activity in patients with advanced solid cancers.[18]



Elimusertib (BAY-1895344)

Elimusertib is also being evaluated in clinical trials for both adult and pediatric cancers.[19][20]

- Monotherapy in Pediatrics: A Phase 1/2 trial in pediatric patients with relapsed or refractory solid tumors established the RP2D at 24 mg/m²/dose orally BID for 3 days a week continuously, with hematologic toxicities being the primary concern.[20]
- Combination Therapies:
 - With FOLFIRI: A Phase I trial in advanced or metastatic gastrointestinal malignancies was stopped due to intolerable toxicity, including significant myelotoxicity.[21]
 - With Cisplatin: This combination in advanced solid tumors was associated with significant hematologic toxicity requiring dose de-escalation and showed only modest activity.
 - With Topotecan: A Phase Ia study in adult patients with refractory advanced solid tumors established an RP2D, with myelotoxicity being the dose-limiting factor.[23]

| Parameter | (S)-Ceralasertib | Elimusertib | Reference |
|-------------------------------------|--|---|----------------------|
| Monotherapy RP2D | Established | 24 mg/m²/dose BID x3 days/week (pediatric) | [1][20] |
| Common Dose- Limiting Toxicities | Hematologic (Thrombocytopenia) | Hematologic (Anemia, Neutropenia) | [1][20] |
| Promising Combination Partners | Durvalumab, Olaparib, Paclitaxel, Carboplatin | Topotecan (with caution) | [12][13][16][18][23] |
| Challenging Combination Partners | Not specified in provided results | FOLFIRI, Cisplatin | [21][22] |

Table 2: Clinical Trial Overview of (S)-Ceralasertib and Elimusertib.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies used in key experiments for these inhibitors.



Cell Viability and Proliferation Assays

- MTT Assay and Colony Formation Assay: Used to evaluate the anti-tumor effects of elimusertib in breast cancer cell lines in vitro.[24]
- Crystal Violet Staining or CellTiter-Glo Cell Viability Assay: Employed to measure cell proliferation after 72 to 96 hours of exposure to elimusertib.[2]

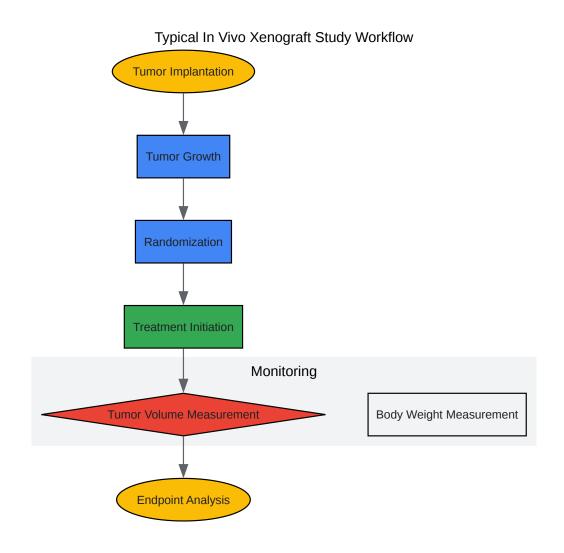
DNA Damage and Cell Cycle Analysis

- Western Blotting: Utilized to assess the phosphorylation of CHK1 and the induction of the DNA damage marker yH2AX following treatment with (S)-Ceralasertib.[8]
- Flow Cytometry: Used to analyze cell cycle progression by quantifying DNA content with propidium iodide staining after treatment with elimusertib.[25]
- BrdU Assay: Employed to measure replicating cells and S-phase progression in response to elimusertib.[24]
- Comet Assay (Alkaline and Neutral): Used to measure single and double-stranded DNA damage, respectively, induced by elimusertib.[25]
- Immunohistochemistry (IHC): Used to detect pharmacodynamic biomarkers such as pRAD50 in tumor biopsies from patients treated with (S)-Ceralasertib.[26]

In Vivo Xenograft Studies

 Patient-Derived Xenograft (PDX) Models: Both drugs have been extensively evaluated in PDX models of various cancers, including pediatric solid tumors, breast cancer, and colorectal cancer, to assess in vivo anti-tumor activity.[7][10][25][27] Tumor volume and progression-free survival are common endpoints.





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Caption: Generalized workflow for in vivo xenograft experiments.

Conclusion and Future Directions

(S)-Ceralasertib and Elimusertib are both highly promising ATR inhibitors with demonstrated preclinical and clinical activity. Elimusertib appears to be a more potent inhibitor in some preclinical models. However, the clinical development of **(S)-Ceralasertib**, particularly in



combination with immunotherapy, has shown significant promise in treating patients who are resistant to prior therapies.

The choice between these two agents for future research or clinical development may depend on the specific cancer type, the genetic background of the tumor (e.g., ATM status), and the intended combination therapy. The significant toxicities observed with Elimusertib in combination with certain chemotherapies highlight the importance of careful patient selection and dose scheduling.

Further head-to-head studies across a broader range of cancer models and clinical trials are warranted to fully elucidate the comparative efficacy and safety of these two important ATR inhibitors. The identification of robust predictive biomarkers beyond ATM status will be critical for optimizing their clinical application and delivering personalized cancer medicine.

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References

- 1. Ceralasertib NCI [dctd.cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ceralasertib | C20H24N6O2S | CID 121596701 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is Ceralasertib used for? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

Validation & Comparative





- 10. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II study of ceralasertib (AZD6738), in combination with durvalumab in patients with metastatic melanoma who have failed prior anti-PD-1 therapy. ASCO [asco.org]
- 13. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. esmo.org [esmo.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Phase I trial of ATR inhibitor elimusertib with FOLFIRI in advanced or metastatic gastrointestinal malignancies (ETCTN 10406) PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ascopubs.org [ascopubs.org]
- 24. Elimusertib, a Novel ATR Inhibitor, Induces Anti-Tumor Effects through Replication Catastrophe in Breast Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. e-crt.org [e-crt.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Head-to-Head Comparison: (S)-Ceralasertib and Elimusertib in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2849286#head-to-head-comparison-of-s-ceralasertib-and-elimusertib]

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